

# Yohimbine HCl: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Yohimbine

Cat. No.: B192690

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## Abstract

**Yohimbine** Hydrochloride (HCl) is an indole alkaloid extracted from the bark of the *Pausinystalia yohimbe* tree.<sup>[1]</sup> It is a well-established  $\alpha$ 2-adrenergic receptor antagonist, a property that underpins its diverse pharmacological applications, including the treatment of erectile dysfunction, its use as a veterinary anesthetic reversal agent, and its investigation for potential roles in weight management and mood disorders.<sup>[1][2][3]</sup> This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and associated signaling pathways of **yohimbine** HCl, tailored for a scientific audience. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted compound.

## Molecular Structure and Physicochemical Properties

**Yohimbine** is a pentacyclic monoterpene indole alkaloid.<sup>[1]</sup> Its hydrochloride salt is the common form utilized in pharmaceutical preparations due to its improved solubility. The chemical and physical properties of **yohimbine** and its hydrochloride salt are summarized in the tables below.

**Table 1: Chemical Identification and Formula**

Property	Value
Chemical Name	Methyl 17 $\alpha$ -hydroxy-yohimban-16 $\alpha$ -carboxylate hydrochloride[4]
Synonyms	Yohimbine HCl, Aphrodine, Corynine, Quebrachine[5]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub> ·HCl[6]
Molecular Weight	390.9 g/mol [6]
CAS Number	65-19-0[6]

**Table 2: Physicochemical Properties**

Property	Value	Source
Appearance	White to slightly yellow crystalline powder[3][6]	[3][6]
Melting Point	288–290 °C (decomposes)	[6]
Solubility	Soluble in chloroform, methanol, and ethanol; slightly soluble in water	[3]
Water Solubility	~10 mg/mL[7]	[7]
pKa	6.0 - 7.5	[1][8]
Optical Rotation	[ $\alpha$ ] <sub>20/D</sub> = +100° to +105° (c=1 in H <sub>2</sub> O)	[6]
LogP (Octanol-Water)	~2.6	[7]

## Pharmacological Properties and Mechanism of Action

**Yohimbine** HCl's primary pharmacological effect is its competitive antagonism of  $\alpha$ 2-adrenergic receptors.[2] By blocking these presynaptic autoreceptors, it inhibits the negative

feedback loop that normally regulates norepinephrine release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic nervous system activity.<sup>[1][9]</sup> This action underlies many of its physiological effects, including increased heart rate, blood pressure, and mobilization of fat stores.<sup>[1][2]</sup>

**Yohimbine** also exhibits a lower affinity for other receptors, which may contribute to its complex pharmacological profile.<sup>[1]</sup>

**Table 3: Receptor Binding Affinities**

Receptor Subtype	pKi
Human α2A-adrenoceptor	8.52
Human α2B-adrenoceptor	8.00
Human α2C-adrenoceptor	9.17

Source: Tocris Bioscience

**Table 4: Pharmacokinetic Parameters in Humans (Oral Administration)**

Parameter	Value
Absorption Half-time	0.17 ± 0.11 h
Elimination Half-life	0.60 ± 0.26 h <sup>[10]</sup>
Bioavailability	Highly variable, ranging from 7% to 87% (mean 33%) <sup>[11]</sup>

Note: Pharmacokinetic parameters can vary significantly between individuals.

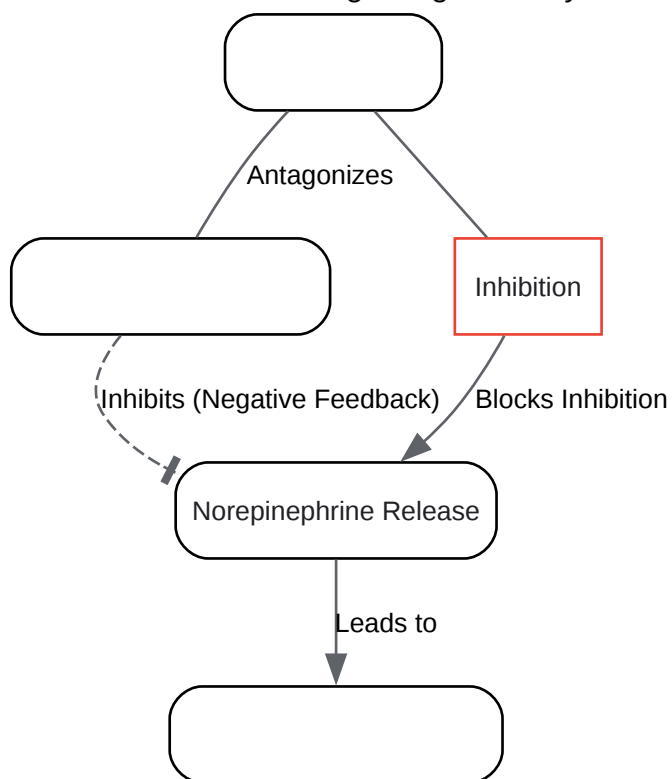
## Key Signaling Pathways

The biological effects of **yohimbine** HCl are mediated through its modulation of various intracellular signaling pathways.

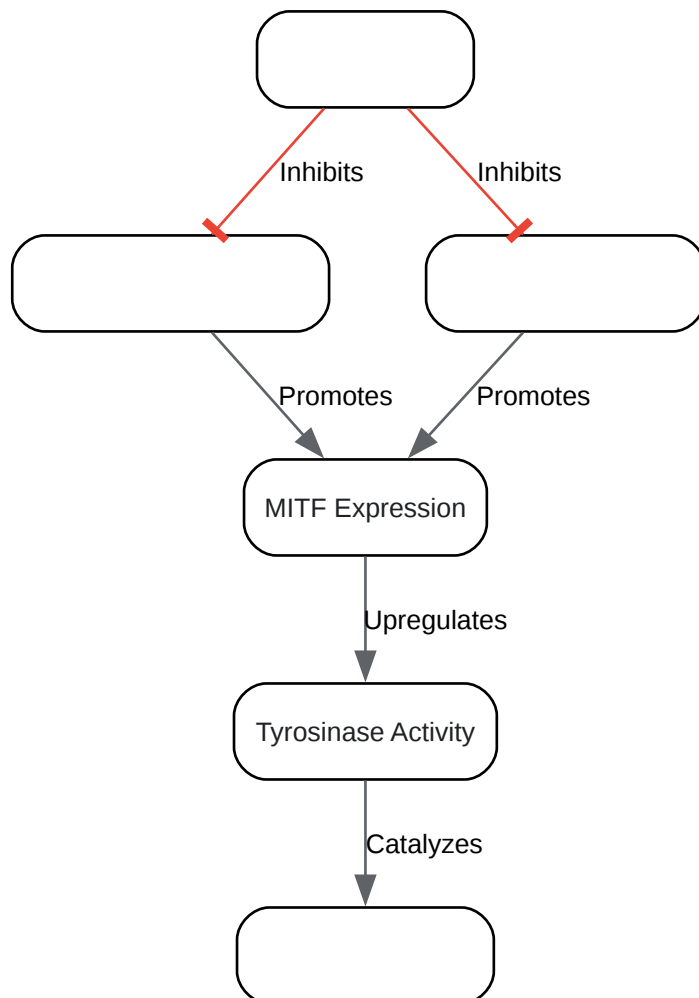
## $\alpha$ 2-Adrenergic Receptor Antagonism and Norepinephrine Release

The principal mechanism of **yohimbine** HCl involves the blockade of  $\alpha$ 2-adrenergic receptors on presynaptic nerve terminals. This disinhibits the release of norepinephrine, leading to increased activation of postsynaptic adrenergic receptors and downstream signaling cascades.

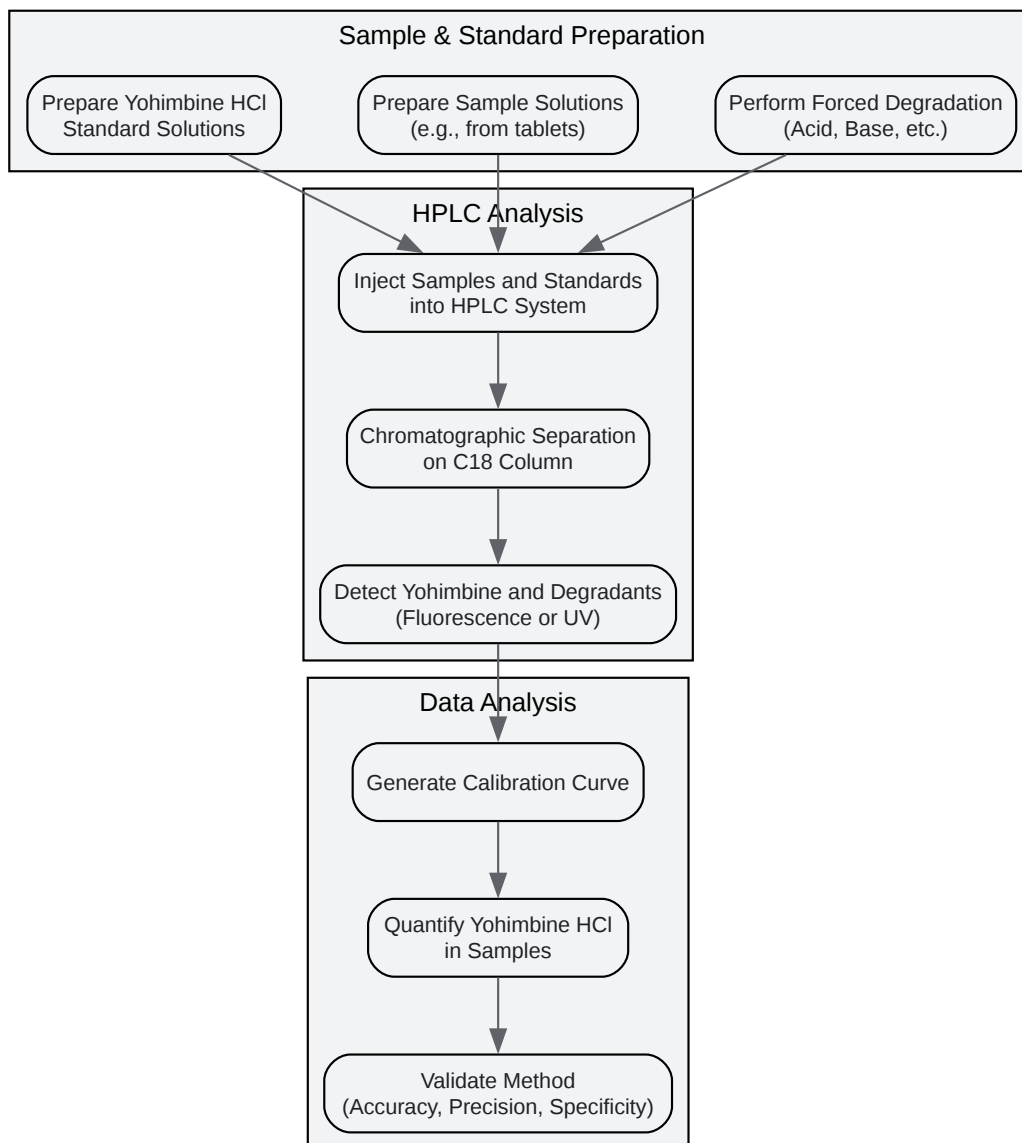
## Yohimbine HCl Signaling Pathway



## Yohimbine HCl Effect on Melanogenesis



## HPLC Analysis Workflow for Yohimbine HCl

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